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Compound of Interest

Compound Name: 2-Chloroquinolin-5-amine

Cat. No.: B1488207

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
Chloroquinolin-5-amine, a key intermediate in medicinal chemistry and materials science.
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this
molecule. This guide is intended for researchers, scientists, and professionals in drug
development who require a comprehensive understanding of the spectroscopic properties of
this compound.

Introduction to 2-Chloroquinolin-5-amine

2-Chloroquinolin-5-amine is a substituted quinoline derivative. The quinoline scaffold is a
prominent feature in a wide array of pharmacologically active compounds. The strategic
placement of a chlorine atom at the 2-position and an amine group at the 5-position
significantly influences the molecule's electronic properties and reactivity, making its
unambiguous characterization by spectroscopic methods essential. This guide will delve into
the core spectroscopic techniques used to confirm the identity and purity of 2-Chloroquinolin-
5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-Chloroquinolin-5-amine, both *H and 3C NMR are critical for structural
confirmation.
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'H NMR Spectroscopy

The *H NMR spectrum of 2-Chloroquinolin-5-amine is expected to exhibit distinct signals for
the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-
withdrawing chloro group and the electron-donating amino group.

Expected *H NMR Data:

S ExF)ected Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

NH:2 ~4.0-5.0 Broad singlet

H-3 ~6.8-7.0 Doublet ~8.5

H-4 ~7.8-8.0 Doublet ~8.5

H-6 ~7.2-7.4 Triplet ~8.0

H-7 ~6.9-7.1 Doublet ~7.5

H-8 ~7.5-7.7 Doublet ~8.5

Note: Predicted values are based on the analysis of related quinoline derivatives and
substituent effects. Actual values may vary depending on the solvent and experimental
conditions.

Interpretation:

e The amine protons (NHz) are expected to appear as a broad singlet due to quadrupole
broadening from the nitrogen atom and potential hydrogen exchange. Addition of DO would
cause this signal to disappear, confirming its assignment.[1][2]

e The protons on the pyridine ring (H-3 and H-4) will appear as doublets due to coupling with
each other.

e The protons on the benzene ring (H-6, H-7, and H-8) will exhibit a more complex splitting
pattern due to their relative positions and couplings.
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3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected 3C NMR Data:

Carbon Expected Chemical Shift (d, ppm)
C-2 ~150-152
C-3 ~122-124
C-4 ~135-137
C-4a ~148-150
C-5 ~145-147
C-6 ~120-122
C-7 ~115-117
C-8 ~128-130
C-8a ~125-127

Note: Predicted values are based on the analysis of 2-chloroquinoline and 5-aminoquinoline

and known substituent effects.[3][4]

Interpretation:

e The carbon bearing the chlorine atom (C-2) is expected to be significantly downfield due to

the electronegativity of chlorine.

e The carbon atom attached to the amino group (C-5) will also be shifted downfield.

e The remaining carbon signals can be assigned based on established data for quinoline

derivatives.[5]

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for IR data acquisition and analysis.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Expected Mass Spectrum Data:

e Molecular lon (M*): The mass spectrum should show a molecular ion peak corresponding to
the molecular weight of 2-Chloroquinolin-5-amine (CoH7CIN2), which is approximately
178.03 g/mol .

» |sotope Pattern: Due to the presence of chlorine, a characteristic M+2 peak will be observed
with an intensity of about one-third of the molecular ion peak, corresponding to the 3’Cl
isotope. [6]This is a definitive indicator of a single chlorine atom in the molecule.

» Fragmentation: Common fragmentation pathways for quinoline derivatives involve the loss of
small molecules like HCN. For this compound, the loss of a chlorine radical or HCl is also a
likely fragmentation pathway. [7][8]The presence of the amino group can lead to
fragmentation patterns typical for aromatic amines. [1][2] Interpretation:

The presence of the molecular ion peak at the correct m/z value and the characteristic 3:1 ratio
of the M* and M+2 peaks are strong evidence for the proposed structure. [6]Analysis of the
fragmentation pattern can provide further structural confirmation.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous
characterization of 2-Chloroquinolin-5-amine. The predicted spectroscopic data, based on the
analysis of related compounds and fundamental principles, serves as a valuable reference for
researchers working with this molecule. Experimental verification of these spectral features is
crucial for confirming the identity, purity, and structure of 2-Chloroquinolin-5-amine in any
research or development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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